molecular formula C17H18N2O B5687344 N-[4-(dimethylamino)phenyl]-3-phenylacrylamide

N-[4-(dimethylamino)phenyl]-3-phenylacrylamide

Cat. No. B5687344
M. Wt: 266.34 g/mol
InChI Key: VEFZPKIWMRETSQ-MDWZMJQESA-N
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Description

N-[4-(dimethylamino)phenyl]-3-phenylacrylamide, also known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of acrylamide derivatives, which are widely used in the synthesis of polymers, as well as in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide is not fully understood. However, studies have suggested that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits low toxicity and is well-tolerated in vivo. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to accumulate in cancer cells, making it a potential candidate for targeted drug delivery. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to possess antioxidant properties, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in lab experiments is its versatility. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide can be easily modified to incorporate different functional groups, making it a useful building block for the synthesis of various compounds. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits low toxicity, making it a safer alternative to other compounds that may be more toxic.
One of the limitations of using N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in lab experiments is its cost. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide is a relatively expensive compound, which may limit its use in certain experiments. Additionally, the synthesis of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide requires specialized equipment and expertise, which may make it difficult for some researchers to obtain.

Future Directions

For the study of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide include the development of new drug candidates and the use of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in the development of new materials.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide involves the reaction between 4-(dimethylamino)benzaldehyde and phenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[4-(dimethylamino)phenyl]-3-phenylacrylamide.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been used as a building block for the synthesis of various compounds, including fluorescent probes and molecular sensors.
In the field of medicinal chemistry, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been investigated for its potential as a drug candidate. Studies have shown that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits potent anticancer activity by inhibiting the growth of cancer cells. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFZPKIWMRETSQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-N-(4-Dimethylaminophenyl)-3-phenylpropenamide

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